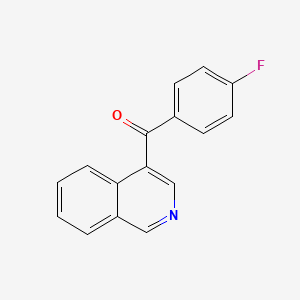

4-(4-Fluorobenzoyl)isoquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-fluorophenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO/c17-13-7-5-11(6-8-13)16(19)15-10-18-9-12-3-1-2-4-14(12)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNXFAVTZGSGOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601270367 | |

| Record name | (4-Fluorophenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187168-98-4 | |

| Record name | (4-Fluorophenyl)-4-isoquinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluorophenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 4 4 Fluorobenzoyl Isoquinoline Analogues

Electrophilic Aromatic Substitution Patterns Influenced by Fluorine

Electrophilic aromatic substitution (SEAr) on the isoquinoline (B145761) ring is a well-established process. wikipedia.orgquimicaorganica.org The reaction typically occurs on the more electron-rich benzene (B151609) ring, with substitution favoring positions C5 and C8. quimicaorganica.orgimperial.ac.uk This preference is attributed to the superior stability of the resulting Wheland intermediates, where the positive charge can be delocalized without disrupting the aromaticity of the pyridinoid ring. quimicaorganica.org

In the case of 4-(4-fluorobenzoyl)isoquinoline, the benzoyl group at the C4 position exerts a deactivating effect on the entire isoquinoline ring system through its electron-withdrawing nature. This deactivation is further modulated by the fluorine atom on the benzoyl moiety. While fluorine is an electron-withdrawing group, its impact on the electrophilic substitution of the isoquinoline core is indirect. The primary deactivating influence comes from the carbonyl group of the benzoyl substituent.

Cycloaddition and Rearrangement Processes in Isoquinoline Derivatives

Isoquinoline and its derivatives are versatile substrates in cycloaddition reactions, participating in various modes of cyclization, including [4+2], [3+2], and [4+4] cycloadditions. nih.govresearchgate.netrsc.orgnih.gov These reactions provide powerful synthetic routes to complex, fused heterocyclic systems. For instance, isoquinolines can react as dienophiles in Diels-Alder reactions or participate in 1,3-dipolar cycloadditions. researchgate.net

The this compound molecule possesses several potential sites for cycloaddition. The isoquinoline ring itself can act as a 2π or 4π component, while the benzoyl moiety offers additional reactive sites. The electron-withdrawing nature of the 4-fluorobenzoyl group can influence the dienophilic or dipolarophilic character of the isoquinoline system.

Rearrangement reactions are also a feature of isoquinoline chemistry. For example, under certain conditions, isoquinoline N-oxides can undergo rearrangements to afford other heterocyclic structures. While specific studies on the rearrangement of this compound are not prevalent, the electronic properties of the substituent would undoubtedly play a crucial role in directing the outcome of such transformations.

Oxidation and Reduction Transformations of the Isoquinoline and Benzoyl Fragments

The oxidation and reduction of the this compound molecule can occur at either the isoquinoline nucleus or the benzoyl fragment. The isoquinoline ring is susceptible to oxidation, particularly at the nitrogen atom, to form the corresponding N-oxide. shahucollegelatur.org.in This transformation is often a key step in the synthesis of more complex derivatives. thieme-connect.de Conversely, the isoquinoline ring can be reduced to yield dihydro- and tetrahydroisoquinolines.

The benzoyl moiety contains a carbonyl group that is readily reducible to a secondary alcohol. Standard reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride can effect this transformation. The resulting benzylic alcohol can then participate in a variety of subsequent reactions. The fluorine atom on the benzoyl ring is generally stable under these conditions.

The selective oxidation or reduction of one part of the molecule while leaving the other intact presents a synthetic challenge. The choice of reagents and reaction conditions is critical to achieving the desired transformation. For example, a mild reducing agent might selectively reduce the ketone without affecting the isoquinoline ring, while a more powerful reducing agent could potentially reduce both moieties.

Reaction Mechanisms of Cascade and Tandem Processes in Complex Derivative Synthesis

Cascade and tandem reactions involving isoquinoline derivatives provide efficient pathways to complex molecular architectures from simple starting materials. rsc.orgnih.gov These processes, where multiple bond-forming events occur in a single synthetic operation, are highly valued for their atom and step economy. The synthesis of functionalized benzo[h]quinolines, for instance, has been achieved through a base-catalyzed double annulation cascade reaction. nih.gov

The this compound scaffold is a potential building block for such complex syntheses. The inherent reactivity of both the isoquinoline and the fluorobenzoyl moieties can be harnessed in cascade sequences. For example, a reaction could be initiated at the benzoyl group, with the resulting intermediate undergoing a subsequent cyclization involving the isoquinoline ring.

Mechanistically, these reactions often proceed through a series of intermediates that are generated and consumed in situ. The 4-fluorobenzoyl group can influence the stability and reactivity of these intermediates, thereby directing the course of the cascade. The development of novel cascade reactions involving this scaffold holds promise for the rapid construction of diverse and structurally complex heterocyclic compounds.

Comparative Reactivity Studies with Non-Fluorinated or Isomeric Analogues

While direct comparative studies on the reactivity of this compound versus its non-fluorinated or isomeric analogues are not extensively documented, general principles of organic chemistry allow for informed predictions.

Comparison with 4-Benzoylisoquinoline (B1281411):

The primary difference between this compound and 4-benzoylisoquinoline lies in the electronic effect of the fluorine atom. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect. This effect would make the carbonyl carbon of the 4-fluorobenzoyl group more electrophilic compared to that in the non-fluorinated analogue. Consequently, nucleophilic attack at the carbonyl carbon is expected to be faster for the fluorinated compound.

In reactions where the benzoyl group participates as an electrophile, the fluorinated derivative would likely exhibit enhanced reactivity. However, in reactions involving the isoquinoline ring as a nucleophile, the increased deactivation caused by the fluorobenzoyl group might lead to slower reaction rates compared to the non-fluorinated counterpart.

Comparison with Isomeric Analogues:

Isomeric analogues, such as those with the fluorobenzoyl group at different positions on the isoquinoline ring (e.g., 1-, 3-, or 5-position), would exhibit distinct reactivity patterns. The position of the substituent significantly influences the electronic distribution within the isoquinoline ring system. For example, a substituent at the C1 position has a more direct electronic influence on the nitrogen atom and the pyridinoid ring compared to a substituent at C4.

Furthermore, steric effects would also play a crucial role. A bulky substituent at a position adjacent to a reactive site can hinder the approach of reagents, leading to different regioselectivity or reduced reaction rates. A systematic study of the reactivity of various isomers would provide valuable insights into the structure-reactivity relationships of this class of compounds.

Below is an interactive data table summarizing the expected relative reactivity based on general chemical principles.

| Reaction Type | This compound | 4-Benzoylisoquinoline | Rationale |

| Nucleophilic attack at carbonyl C | More reactive | Less reactive | The electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbon. |

| Electrophilic Aromatic Substitution | Less reactive | More reactive | The 4-fluorobenzoyl group is more deactivating than the benzoyl group, reducing the nucleophilicity of the isoquinoline ring. |

Advanced Spectroscopic and Structural Elucidation of Fluorobenzoyl Isoquinoline Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR spectroscopy of 4-(4-fluorobenzoyl)isoquinoline reveals a complex pattern of signals in the aromatic region, corresponding to the protons of the isoquinoline (B145761) and fluorobenzoyl rings. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the carbonyl group and the fluorine atom, as well as the anisotropic effects of the aromatic systems.

The protons on the isoquinoline ring system are expected to exhibit characteristic shifts. For instance, the proton at the C1 position of the isoquinoline ring often appears at a downfield chemical shift due to its proximity to the nitrogen atom. The protons on the benzene (B151609) ring of the isoquinoline moiety will show a distinct splitting pattern based on their coupling with adjacent protons.

Similarly, the protons on the 4-fluorobenzoyl group will display a pattern typical of a 1,4-disubstituted benzene ring. The protons ortho to the fluorine atom will be coupled to the fluorine, resulting in doublet of doublets, while the protons ortho to the carbonyl group will also appear as doublets.

Table 1: Hypothetical ¹H NMR Data for this compound (Note: This table is populated with representative data based on known chemical shift ranges for similar structures, as specific experimental data for the target compound is not readily available in the searched literature.)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Isoquinoline H-1 | 8.5 - 8.7 | s | - |

| Isoquinoline H-3 | 7.9 - 8.1 | s | - |

| Isoquinoline H-5/H-8 | 7.8 - 8.0 | d | 7.0 - 8.0 |

| Isoquinoline H-6/H-7 | 7.5 - 7.7 | m | - |

| Fluorobenzoyl H-2'/H-6' | 7.9 - 8.1 | dd | 8.0 - 9.0, 5.0 - 6.0 |

| Fluorobenzoyl H-3'/H-5' | 7.1 - 7.3 | t | 8.0 - 9.0 |

s = singlet, d = doublet, dd = doublet of doublets, t = triplet, m = multiplet

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. The spectrum of this compound is expected to show distinct signals for each unique carbon atom. The carbonyl carbon is typically observed at a significantly downfield chemical shift (around 190-200 ppm). The carbons of the aromatic rings will appear in the range of 115-150 ppm. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

Table 2: Hypothetical ¹³C NMR Data for this compound (Note: This table is populated with representative data based on known chemical shift ranges for similar structures, as specific experimental data for the target compound is not readily available in the searched literature.)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl C=O | 194 - 196 |

| Isoquinoline C-1 | 150 - 152 |

| Isoquinoline C-3 | 142 - 144 |

| Isoquinoline C-4 | 135 - 137 |

| Isoquinoline C-4a | 128 - 130 |

| Isoquinoline C-5 | 126 - 128 |

| Isoquinoline C-6 | 129 - 131 |

| Isoquinoline C-7 | 127 - 129 |

| Isoquinoline C-8 | 130 - 132 |

| Isoquinoline C-8a | 136 - 138 |

| Fluorobenzoyl C-1' | 133 - 135 |

| Fluorobenzoyl C-2'/C-6' | 130 - 132 (d, J ≈ 9 Hz) |

| Fluorobenzoyl C-3'/C-5' | 115 - 117 (d, J ≈ 22 Hz) |

| Fluorobenzoyl C-4' | 164 - 166 (d, J ≈ 255 Hz) |

d = doublet

Fluorine-19 NMR is a highly sensitive technique for characterizing the environment of fluorine atoms in a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the benzoyl ring. The chemical shift of this signal will be indicative of the electronic environment around the fluorine atom.

Table 3: Hypothetical ¹⁹F NMR Data for this compound (Note: This table is populated with representative data based on known chemical shift ranges for similar structures, as specific experimental data for the target compound is not readily available in the searched literature.)

| Fluorine Assignment | Chemical Shift (δ, ppm) |

| 4-Fluorobenzoyl F | -105 to -115 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key vibrational modes include the C=O stretch of the ketone, C=N and C=C stretching vibrations of the isoquinoline ring, and the C-F stretching vibration.

The carbonyl (C=O) stretching frequency is expected to appear in the range of 1650-1680 cm⁻¹, which is typical for aryl ketones. The C=N and C=C stretching vibrations of the isoquinoline ring system will likely be observed in the 1500-1620 cm⁻¹ region. The C-F bond will exhibit a strong absorption in the fingerprint region, typically between 1250 and 1000 cm⁻¹.

Table 4: Hypothetical IR and Raman Data for this compound (Note: This table is populated with representative data based on known vibrational frequencies for similar functional groups, as specific experimental data for the target compound is not readily available in the searched literature.)

| Vibrational Mode | Expected Frequency (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Carbonyl (C=O) Stretch | 1650 - 1680 | IR, Raman |

| Aromatic C=C and C=N Stretch | 1500 - 1620 | IR, Raman |

| C-F Stretch | 1250 - 1000 | IR |

| Aromatic C-H Bending (out-of-plane) | 700 - 900 | IR |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For this compound (C₁₆H₁₀FNO), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its exact molecular weight.

High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern in the mass spectrum would be expected to show characteristic losses. For instance, cleavage of the bond between the carbonyl group and the isoquinoline ring could lead to the formation of a 4-fluorobenzoyl cation (m/z 123) and an isoquinoline radical.

Table 5: Hypothetical Mass Spectrometry Data for this compound (Note: This table is populated with calculated and predicted data, as specific experimental data for the target compound is not readily available in the searched literature.)

| Ion | m/z (Expected) | Identity |

| [M]⁺ | ~251.08 | Molecular Ion |

| [M - CO]⁺ | ~223.08 | Loss of Carbon Monoxide |

| [C₉H₇N]⁺ | ~129.06 | Isoquinoline Cation |

| [FC₆H₄CO]⁺ | ~123.03 | 4-Fluorobenzoyl Cation |

| [FC₆H₄]⁺ | ~95.03 | 4-Fluorophenyl Cation |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

The crystal structure would likely show a non-planar arrangement between the isoquinoline and the fluorobenzoyl moieties due to steric hindrance, with a certain dihedral angle between the two ring systems. The packing of the molecules would be influenced by dipole-dipole interactions and van der Waals forces.

Table 6: Hypothetical X-ray Crystallography Data for this compound (Note: This table is populated with representative data based on typical values for similar organic compounds, as specific experimental data for the target compound is not readily available in the searched literature.)

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 (for monoclinic) |

| Z (molecules per unit cell) | 4 |

| Dihedral Angle (Isoquinoline-Benzoyl) | 40 - 60° |

Analysis of Bond Lengths, Angles, and Dihedral Angles

The precise geometry of this compound can be determined with high accuracy using single-crystal X-ray diffraction. Although specific crystallographic data for this exact compound is not publicly available, its molecular geometry can be reliably predicted based on established data for its constituent fragments: the isoquinoline core and the 4-fluorobenzoyl group.

The isoquinoline ring is an aromatic heterocyclic system with characteristic bond lengths and angles that reflect its resonance stabilization. researchgate.netnih.gov Similarly, the bond parameters of the 4-fluorobenzoyl moiety are well-documented. nih.govnih.gov The C-F bond, in particular, is known for its strength and polarity. The connection of these two fragments via a carbonyl linker introduces specific geometric parameters. The bond lengths are measured in angstroms (Å) and the angles in degrees (°). Computational chemistry methods, such as Density Functional Theory (DFT), can also provide highly accurate predictions of these parameters. researchgate.net

Below is a table of expected bond lengths and angles for this compound, compiled from standard values for related structures.

Interactive Data Table: Expected Molecular Geometry

| Parameter Type | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C-F (fluorophenyl) | ~1.35 Å |

| Bond Length | C=O (carbonyl) | ~1.22 Å |

| Bond Length | C-C (ring-carbonyl) | ~1.50 Å |

| Bond Length | C-N (isoquinoline) | ~1.37 Å |

| Bond Angle | C-C-F (fluorophenyl) | ~118-120° |

| Bond Angle | C-C(O)-C (keto bridge) | ~118-122° |

| Bond Angle | C-N-C (isoquinoline) | ~117° |

Conformational Analysis and Torsional Influences

Conformational analysis describes the different spatial arrangements of atoms that can be achieved through rotation about single bonds. For this compound, the most significant conformational variable is the rotation around the single bond connecting the isoquinoline ring to the carbonyl carbon. This rotation defines the dihedral angle (or torsional angle) between the planes of the two aromatic systems.

This conformation is influenced by a balance of two main factors:

Steric Hindrance: The spatial bulk of the hydrogen atom on position 5 of the isoquinoline ring and the phenyl ring of the benzoyl group can lead to repulsive interactions, disfavoring a perfectly planar (coplanar) conformation.

Electronic Effects: Conjugation between the π-electron systems of the isoquinoline and benzoyl rings, mediated by the carbonyl group, favors planarity.

Computational studies on similar aryl carbonyl fragments show that such molecules typically adopt a non-planar, twisted conformation in their lowest energy state to minimize steric strain. nih.govscielo.br The potential energy surface usually displays two minima corresponding to symmetrically twisted forms, with a significant energy barrier to rotation through the planar conformation. nih.gov The exact value of the equilibrium dihedral angle is a sensitive balance of steric and electronic factors.

Supramolecular Interactions and Crystal Packing Analysis

Supramolecular chemistry investigates the interactions between molecules. In the solid state, the way individual molecules of this compound arrange themselves into a crystal lattice is dictated by a variety of non-covalent interactions. These interactions determine the crystal's density, stability, and melting point.

Key potential interactions for this molecule include:

C—H···O Hydrogen Bonds: The carbonyl oxygen is a strong hydrogen bond acceptor and can form weak hydrogen bonds with hydrogen atoms from the aromatic rings of neighboring molecules. semanticscholar.org

π–π Stacking: The electron-rich aromatic surfaces of the isoquinoline and fluorophenyl rings can stack on top of each other in an offset fashion, which is an energetically favorable interaction. nih.gov

C—H···F Interactions: The fluorine atom, being highly electronegative, can act as a weak hydrogen bond acceptor, interacting with C-H groups on adjacent molecules. researchgate.net

Dipole-Dipole Interactions: The polar C=O and C-F bonds create molecular dipoles that will orient in the crystal lattice to maximize attractive interactions.

The combination of these forces leads to a complex three-dimensional network, creating a specific, repeating pattern known as the crystal packing. semanticscholar.orgeurjchem.com The study of these patterns is crucial for understanding the material's bulk properties.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is an essential tool in synthetic chemistry for verifying the purity of a compound and for separating it from byproducts, starting materials, or different isomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate technique used to determine the purity of a chemical compound. For a substance like this compound, a reverse-phase HPLC method is typically employed.

In this setup, the sample is dissolved in a suitable solvent and injected into a column packed with a non-polar stationary phase (e.g., C18-modified silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is then pumped through the column. researchgate.netnih.gov The compound of interest will have a characteristic retention time, and any impurities will typically appear as separate peaks, allowing for quantification of purity. auroraprosci.com

If the molecule possesses a chiral center, separating the two enantiomers is necessary to determine the enantiomeric excess (e.e.). This is achieved using a specialized chiral stationary phase (CSP). nih.govphenomenex.com Polysaccharide-based columns are frequently used for the separation of a wide range of chiral compounds. nih.gov The two enantiomers interact differently with the chiral surface, causing them to travel through the column at different speeds and thus elute at different times, allowing for their individual quantification. nih.gov

Interactive Data Table: Illustrative HPLC Conditions for Analysis of Isoquinoline Derivatives

| Parameter | Purity Analysis (Reverse-Phase) | Enantiomeric Separation (Chiral) |

|---|---|---|

| Column | C18 Silica (e.g., 4.6 x 250 mm, 5 µm) | Polysaccharide-based CSP (e.g., Chiralpak) |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at ~254 nm or Diode Array Detector | UV at ~254 nm |

| Temperature | Ambient or controlled (e.g., 30 °C) | Ambient |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and versatile technique used extensively in organic synthesis. Its primary applications are:

Reaction Monitoring: Small aliquots of a reaction mixture are spotted onto a TLC plate over time. The disappearance of starting material spots and the appearance of a new product spot indicate the reaction's progress. rsc.orgrsc.org

Purity Assessment: A single spot on a TLC plate developed in multiple solvent systems is a good indicator of a compound's purity.

Solvent System Optimization: TLC is used to determine the optimal solvent mixture (eluent) for large-scale purification by column chromatography.

For a moderately polar compound like this compound, a silica gel plate (polar stationary phase) is used. The mobile phase is a mixture of organic solvents. The compound's retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is determined by its polarity and the polarity of the eluent. An optimal Rf value for separation is typically in the range of 0.3-0.5. nih.gov Different ratios of non-polar solvents (like hexane or toluene) and more polar solvents (like ethyl acetate (B1210297) or methanol) are tested to achieve good separation. pnrjournal.com

Interactive Data Table: Example TLC Solvent Systems

| Solvent System (v/v) | Polarity | Expected Rf for this compound |

|---|---|---|

| Hexane : Ethyl Acetate (4:1) | Low | Low (e.g., 0.1-0.2) |

| Hexane : Ethyl Acetate (1:1) | Medium | Medium (e.g., 0.4-0.6) |

| Chloroform : Methanol (9:1) | High | High (e.g., 0.7-0.8) |

Synthetic Modifications and Derivatization Strategies of the 4 4 Fluorobenzoyl Isoquinoline Scaffold

Functionalization of the Isoquinoline (B145761) Ring System

The isoquinoline ring system within the 4-(4-fluorobenzoyl)isoquinoline scaffold offers several positions for the introduction of new functional groups, primarily at the C-1, C-3, and other positions on the benzo portion of the ring system. These modifications are crucial for tuning the molecule's steric and electronic properties.

Modern synthetic methods have enabled the direct C-H functionalization of isoquinolines. For instance, rhodium(III)-catalyzed C-H activation allows for the annulation of alkynes with isoquinoline derivatives, leading to complex polycyclic structures. nih.gov Another approach involves the reductive functionalization of isoquinolinium salts, which can be achieved under mild, transition-metal-free conditions or with low loadings of rhodium catalysts, using formic acid as a reductant. This method allows for the introduction of various electrophiles at the C-4 position. wikipedia.org

Substitution at the C-1 and C-3 positions is also well-documented. Palladium-catalyzed cascade reactions can be employed to construct isoquinolinone derivatives with substituents at the C-3 position. nih.gov Similarly, Goldberg-Ullmann type coupling reactions, catalyzed by copper(I) iodide, allow for the substitution of a bromine atom at the C-3 position with various amides, leading to novel isoquinoline derivatives. mdpi.com Radical-mediated pathways have also been developed; for example, the treatment of isoquinolines with benzoyl peroxide under UV irradiation can introduce amide-bearing groups onto the ring with high regioselectivity under metal-free conditions. acs.org

Table 1: Selected Methods for Functionalization of the Isoquinoline Ring This table is interactive and allows for sorting and filtering of data.

| Reaction Type | Position(s) Functionalized | Reagents & Conditions | Resulting Structure | Ref |

| Reductive Functionalization | C-4 | Isoquinolinium salt, enones, HCOOH, [RhCp*Cl2]2 (cat.), 80 °C | 4-Alkyl-tetrahydroisoquinoline | wikipedia.org |

| Goldberg-Ullmann Coupling | C-3 | 3-Bromoisoquinoline, amides, CuI, DMEDA, K2CO3, n-butanol | 3-Amidoisoquinoline | mdpi.com |

| Radical Amidation | C-1 | Isoquinoline, N,N-dimethylacetamide, Benzoyl Peroxide, Hg lamp | 1-(Amido-methyl)isoquinoline | acs.org |

| Cascade Cyclization | C-3 | 2-Iodobenzamides, aminosulfonyl compounds, Cu catalyst | 3-Substituted isoquinolinone | nih.gov |

Introduction of Diverse Substituents on the Fluorobenzoyl Group

The 4-fluorobenzoyl moiety is a key component for derivatization, primarily through reactions involving the fluorine atom or the aromatic ring itself. The electron-withdrawing nature of the carbonyl group activates the fluorine atom towards nucleophilic aromatic substitution (SNAr).

SNAr provides a direct route to replace the fluorine atom with a variety of nucleophiles. This reaction is typically facilitated by the presence of the activating benzoyl group. In heterocyclic systems, leaving groups (like fluorine) at positions ortho or para to a strong electron-withdrawing group are readily displaced. nih.govacs.org This allows for the introduction of alkoxy, amino, and thiol substituents by reacting the this compound with the corresponding nucleophiles, often under basic conditions.

Another powerful strategy is metal-catalyzed cross-coupling. While C-F bond activation is challenging, it can be achieved using specific nickel or palladium catalysts. researchgate.net For example, nickel-catalyzed cross-coupling reactions can replace the fluorine atom with aryl groups from boronic acids. researchgate.net Palladium-catalyzed Suzuki-Miyaura type reactions have also been developed for C-F bond activation, often proceeding without the need for an external base. youtube.com These methods enable the formation of C-C bonds, significantly expanding the structural diversity available from the parent scaffold.

Table 2: Representative Strategies for Modifying the Fluorobenzoyl Group This table is interactive and allows for sorting and filtering of data.

| Reaction Type | Target Bond | Reagents & Conditions | Resulting Moiety | Ref |

| Nucleophilic Aromatic Substitution (SNAr) | C-F | R-OH/R-NH2/R-SH, Base | 4-(4-Alkoxy/Amino/Thio-benzoyl) | nih.govacs.org |

| Nickel-Catalyzed Cross-Coupling | C-F | Ar-B(OH)2, Ni(cod)2, PCy3, Base | 4-(Biphenyl-4-carbonyl) | researchgate.net |

| Palladium-Catalyzed Cross-Coupling | C-F | Ar-B(OR)2, Pd(0)/PR3 catalyst | 4-(Biphenyl-4-carbonyl) | youtube.com |

Annulation and Ring-Fusion Strategies to Create Novel Polycyclic Systems

Annulation, or ring-fusion, transforms the bicyclic isoquinoline scaffold into more complex polycyclic systems. These strategies are valuable for creating rigid, three-dimensional structures with potential applications in materials science and as scaffolds for new therapeutic agents.

One common approach involves the reaction of isoquinolinium salts. For example, a formal [3+3] cycloaddition can occur between an isoquinolinium salt and various electrophiles under rhodium catalysis, leading to complex fused products. wikipedia.org Another powerful method is aryne annulation. N-acyl enamides derived from the isoquinoline core can undergo a [4+2] cycloaddition with a benzyne (B1209423) intermediate, followed by aromatization, to yield tricyclic isoquinoline systems. orgsyn.org

Multicomponent cascade reactions also provide efficient pathways to fused systems. For instance, the reaction of isoquinolin-1-amine with an acetophenone, followed by intramolecular annulation and subsequent reaction with diselenides or sulfinates, can produce selenated and sulfenylated imidazo[2,1-a]isoquinoline (B1217647) scaffolds. nih.gov Similarly, tetrahydroisoquinoline-derived enaminones can undergo ring annulation to create functionalized pyrrolo[2,1-a]- and indolo[2,1-a]isoquinolines. nih.gov

Table 3: Annulation Strategies for Creating Polycyclic Isoquinoline Systems This table is interactive and allows for sorting and filtering of data.

| Annulation Type | Reagents & Conditions | Fused System Formed | Ref |

| [3+3] Cycloaddition | Isoquinolinium salt, electrophile, HCOOH, Rh catalyst | Fused polycyclic tetrahydroisoquinoline | wikipedia.org |

| [4+2] Aryne Annulation | N-Acyl enamide, silyl (B83357) aryl triflate, TBAT | Tricyclic isoquinoline | orgsyn.org |

| Cascade Cyclization | Isoquinolin-1-amine, acetophenone, diphenyldiselane | Selenated imidazo[2,1-a]isoquinoline | nih.gov |

| Enaminone Annulation | Tetrahydroisoquinoline-enaminone, electrophile | Pyrrolo[2,1-a]isoquinoline | nih.gov |

Incorporation into Macrocyclic or Polymeric Structures

The this compound scaffold can be incorporated as a monomeric unit into larger macrocyclic or polymeric structures. This requires the presence of at least two reactive functional groups on the scaffold to allow for chain extension or ring closure.

For polymerization, a bifunctionalized isoquinoline derivative can be used. A novel route for synthesizing multi-substituted poly(isoquinolines) involves the rhodium-catalyzed polyannulation of internal diynes with O-acyloxime derivatives. rsc.org This method produces high molecular weight polymers containing fused isoquinoline rings in high yields. By designing a monomer that combines the features of this compound with two polymerizable groups (e.g., alkyne functionalities), this strategy could be adapted to create polymers incorporating the target scaffold. Such polymers may exhibit interesting photophysical properties, such as high refractive indices and fluorescence. rsc.org

For macrocyclization, the this compound unit would need to be functionalized with two reactive handles, for example, at the C-1 position of the isoquinoline and on the benzoyl ring. The synthesis of macrocycles containing benzophenone (B1666685) units has been demonstrated through self-assembly driven by hydrogen-bonding interactions of appended urea (B33335) groups. nih.gov A similar strategy could be envisioned where a di-functionalized this compound derivative is used as a building block in a multi-component reaction sequence to form large, structurally defined macrocycles. nih.gov

Table 4: Strategies for Macrocyclic and Polymeric Architectures This table is interactive and allows for sorting and filtering of data.

| Structure Type | Synthetic Strategy | Monomer / Building Block Requirement | Potential Properties | Ref |

| Polymer | Rh-catalyzed Polyannulation | Diyne and O-acyloxime functionalities | High refractive index, fluorescence | rsc.org |

| Macrocycle | Self-assembly via H-bonding | Bifunctionalized with urea groups | Host-guest chemistry, radical stabilization | nih.gov |

| Macrocycle | Multicomponent Reaction | Bifunctionalized with amine, acid, etc. | Complex, diverse ring sizes | nih.gov |

Synthesis of Spiro-Coupled Isoquinoline Derivatives

Spiro-coupling introduces a single atom that is a part of two different ring systems, creating a unique three-dimensional architecture at the isoquinoline core. The C-4 position of the isoquinoline ring is a common site for the formation of spirocyclic junctions.

Various methods have been developed to synthesize spiro-isoquinolines. One approach involves the cyclization of N-substituted piperidines onto an isoquinoline precursor. For example, furoxan-coupled spiro-isoquinolino piperidine (B6355638) derivatives have been synthesized, where the spirocyclic core is formed via intramolecular cyclization in the presence of a strong acid like trifluoromethanesulfonic acid. researchgate.net

The synthesis of spiro-heterocycles can also be achieved through the cyclization of isoquinolinium salts. orgsyn.org These salts, either pre-formed or generated in situ, can react with various nucleophiles and electrophiles to construct spiro-fused systems stereoselectively. Furthermore, multi-step sequences starting from simpler materials can build the spiro-isoquinoline core. For instance, spiro[4-hydroxycyclohexane-1,4'-isoquinoline] derivatives have been prepared via the Eschweiler-Clarke cyclization of a 1-(methoxyphenyl)-4-hydroxycyclohexanemethylamine precursor. organic-chemistry.org

Table 5: Selected Methods for the Synthesis of Spiro-Isoquinolines This table is interactive and allows for sorting and filtering of data.

| Spirocycle Type | Position of Spiro-junction | Key Reaction Step | Reagents & Conditions | Ref |

| Spiro-piperidine | C-4 | Intramolecular Cyclization | Trifluoromethanesulfonic acid, 130 °C | researchgate.net |

| Spiro-cyclohexane | C-4 | Eschweiler-Clarke Cyclization | HCOOH, Formaldehyde | organic-chemistry.org |

| General Spiro-heterocycle | C-4 | Cyclization of Isoquinolinium Salts | In situ or pre-formed isoquinolinium salt | orgsyn.org |

| Spiro-quinazoline | C-2 | Condensation Reaction | Alicyclic aminocarboxamide, isatin, catalyst | acs.org |

Conclusion and Future Directions in Research on 4 4 Fluorobenzoyl Isoquinoline

Synthesis of Novel Structural Analogues for Enhanced Research Utility

The synthesis of novel structural analogues of 4-(4-Fluorobenzoyl)isoquinoline is a critical step toward enhancing its utility in research. By systematically modifying its structure, researchers can probe structure-activity relationships (SAR) and optimize properties for specific applications. Future synthetic efforts should focus on several key areas:

Modification of the Isoquinoline (B145761) Core: Introducing substituents such as hydroxyl, methoxy, or amino groups onto the isoquinoline ring can significantly alter the molecule's electronic properties and potential for hydrogen bonding, which may influence its biological activity.

Variation of the Benzoyl Moiety: Replacing the 4-fluorobenzoyl group with other substituted benzoyl groups or different acyl moieties can modulate lipophilicity and steric bulk, impacting target binding and pharmacokinetic properties.

Introduction of Fused Heterocyclic Systems: Creating hybrid molecules by fusing other heterocyclic rings to the isoquinoline framework can lead to novel compounds with enhanced biological activity. nih.gov

These synthetic strategies can be guided by established methods for isoquinoline synthesis, including transition metal-catalyzed reactions and multi-component reactions, which offer efficient routes to a diverse range of derivatives. nih.govresearchgate.net

Advanced Mechanistic Elucidation of Synthetic Transformations

A deeper understanding of the reaction mechanisms underlying the synthesis of this compound and its analogues is essential for optimizing reaction conditions and improving yields. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms. Key areas of focus include:

Kinetic Studies: Investigating the kinetics of the key bond-forming steps can provide insights into the reaction mechanism and help identify rate-limiting steps.

Spectroscopic Analysis: Using techniques such as in-situ NMR and IR spectroscopy can help identify and characterize reaction intermediates, providing direct evidence for proposed mechanistic pathways.

Isotope Labeling Studies: Employing isotopically labeled starting materials can help trace the path of atoms throughout the reaction, confirming or refuting proposed mechanisms.

By gaining a more profound understanding of the synthetic transformations, chemists can develop more efficient and selective methods for the preparation of this compound and its derivatives.

Refinement of Computational Models for Predictive Research

Computational modeling is a powerful tool in modern drug discovery and chemical research. For this compound, the refinement of computational models can accelerate the discovery of new analogues with desired properties. Future efforts in this area should include:

Quantum Mechanical (QM) Calculations: Using QM methods to calculate the electronic structure and properties of this compound can provide insights into its reactivity and potential interactions with biological targets.

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding modes of this compound and its analogues to specific protein targets, helping to prioritize compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models that correlate the structural features of a series of analogues with their biological activity, researchers can predict the activity of new, unsynthesized compounds.

These computational approaches, when used in conjunction with experimental data, can significantly streamline the research and development process.

Exploration of Novel Biological Targets for Isoquinoline-Based Scaffolds in Preclinical Research

The isoquinoline scaffold is present in a wide variety of biologically active compounds, including anticancer, antiviral, and antibacterial agents. nih.govnih.govnih.gov This suggests that this compound may also interact with a range of biological targets. Future preclinical research should aim to identify these targets and characterize the compound's biological activity. Potential areas of investigation include:

Kinase Inhibition: Many isoquinoline derivatives are known to be kinase inhibitors, which are a major class of anticancer drugs. nih.govnih.gov Screening this compound against a panel of kinases could reveal potential targets for cancer therapy.

Antiviral Activity: Isoquinoline alkaloids have shown promise as antiviral agents against a variety of viruses. nih.gov Investigating the antiviral activity of this compound could lead to the development of new treatments for infectious diseases.

Modulation of Ion Channels and Receptors: The structural similarity of the isoquinoline core to endogenous neurotransmitters suggests that it may interact with ion channels and receptors in the central nervous system.

A comprehensive biological screening of this compound and its analogues is necessary to uncover their full therapeutic potential.

Design of Next-Generation Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. nih.govchemicalprobes.org this compound, with its potential for biological activity and its synthetically tractable scaffold, is an excellent candidate for development into a next-generation chemical probe. Future design efforts should focus on:

Incorporation of Reporter Tags: Attaching fluorescent dyes or other reporter tags to the this compound scaffold can enable its visualization and tracking within living cells, providing insights into its subcellular localization and mechanism of action. nih.govrsc.org

Development of Photoaffinity Probes: Introducing a photoreactive group into the molecule can allow for the covalent labeling of its biological targets upon photoirradiation, facilitating target identification.

Creation of "Bump-and-Hole" Probes: By designing analogues of this compound that specifically bind to engineered protein targets, researchers can create highly selective tools for studying the function of individual proteins in complex biological systems.

The development of such sophisticated chemical probes based on the this compound scaffold will undoubtedly advance our understanding of complex biological processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Fluorobenzoyl)isoquinoline, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling for introducing the fluorobenzoyl moiety to the isoquinoline scaffold. Optimization should employ factorial design to systematically vary parameters (e.g., catalyst loading, solvent polarity, temperature). For example, a 2³ factorial design can evaluate the effects of Pd catalyst (0.5–2.0 mol%), base (K₂CO₃ vs. Cs₂CO₃), and solvent (DMF vs. THF) on yield. Reaction progress should be monitored via TLC/HPLC, with purification by column chromatography using gradient elution .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- ¹H/¹³C NMR : Assign fluorine-coupled splitting patterns (e.g., para-fluorine in benzoyl group shows distinct coupling with adjacent protons).

- FT-IR : Confirm carbonyl stretch (~1680 cm⁻¹) and aromatic C-F vibration (~1220 cm⁻¹).

- HRMS : Validate molecular ion ([M+H]⁺) with <2 ppm error.

Cross-validate data against computational predictions (DFT-based NMR chemical shift calculations) to resolve ambiguities .

Q. How should researchers select a theoretical framework to guide mechanistic studies of this compound reactions?

- Methodological Answer : Ground mechanistic hypotheses in frontier molecular orbital (FMO) theory for cycloaddition reactions or Marcus theory for electron-transfer processes. For example, use density functional theory (DFT) to calculate HOMO-LUMO gaps of intermediates and compare with experimental kinetic data. Align with established frameworks like Hammett linear free-energy relationships to quantify substituent effects .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to elucidate the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute electrostatic potential maps, highlighting electron-deficient regions for nucleophilic attack.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess conformational stability.

Validate models by correlating computed dipole moments with experimental dielectric constant measurements .

Q. What methodologies are recommended for investigating the metabolic stability of this compound in biological systems?

- Methodological Answer :

- In Vitro Assays : Use human liver microsomes (HLM) with NADPH cofactor to track metabolite formation via LC-MS/MS. Monitor demethylation or hydroxylation at the isoquinoline core.

- Isotope Labeling : Introduce ¹⁸O or ²H at labile positions to trace metabolic pathways.

- CYP450 Inhibition Screening : Employ fluorogenic substrates (e.g., CYP3A4) to assess enzyme interaction. Compare results with structural analogs to identify metabolic "hotspots" .

Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives?

- Methodological Answer : Conduct a systematic review of assay conditions (e.g., cell line variability, incubation time, concentration ranges). Use meta-analysis to quantify heterogeneity (I² statistic) and subgroup analysis to isolate confounding variables (e.g., serum content in cell media). Replicate conflicting studies under controlled conditions, ensuring adherence to FAIR data principles .

Q. What experimental design considerations are critical when studying structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer :

- Orthogonal Array Testing : Design a library of analogs varying substituents at positions 3, 5, and 7 of the isoquinoline ring.

- Multivariate Analysis : Apply partial least squares regression (PLSR) to correlate descriptors (e.g., logP, polar surface area) with IC₅₀ values.

Include negative controls (e.g., fluorine-free analogs) to isolate the fluorobenzoyl group's contribution .

Data Presentation Guidelines

- Compound Numbering : Use bold identifiers (e.g., 1 ) for repeated mentions, defined at first use:

"this compound (1 ) was synthesized via... Subsequent recrystallization of 1 ..." . - Statistical Reporting : Express uncertainties as ±SEM (n≥3), and use scientific notation for low concentrations (e.g., 2.4 × 10⁻⁵ M instead of 0.000024 M) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.